molecular formula C19H19FN2 B14187519 2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole CAS No. 919120-56-2

2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

Cat. No.: B14187519
CAS No.: 919120-56-2
M. Wt: 294.4 g/mol
InChI Key: QYNXTONXAWXBJH-UHFFFAOYSA-N
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Description

2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals . This particular compound features a unique structure with a benzyl group, a fluorine atom, and a hexahydroazepino ring fused to an indole core.

Preparation Methods

The synthesis of 2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . The process typically starts with the reaction of an aryl hydrazine with a ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. This reaction forms the indole core, which can then be further modified to introduce the benzyl and fluorine substituents.

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis to maximize yield and purity. This could include the use of microwave irradiation to shorten reaction times and the selection of commercially available starting materials to streamline the process .

Chemical Reactions Analysis

2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the indole ring can yield nitro derivatives, while halogenation can produce halogenated indoles .

Mechanism of Action

The mechanism of action of 2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be compared with other indole derivatives, such as:

    Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a complex indole structure.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

919120-56-2

Molecular Formula

C19H19FN2

Molecular Weight

294.4 g/mol

IUPAC Name

2-benzyl-7-fluoro-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indole

InChI

InChI=1S/C19H19FN2/c20-15-8-9-18-17(11-15)16-7-4-10-22(13-19(16)21-18)12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,21H,4,7,10,12-13H2

InChI Key

QYNXTONXAWXBJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CN(C1)CC3=CC=CC=C3)NC4=C2C=C(C=C4)F

Origin of Product

United States

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